molecular formula C9H5F13O B3089401 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane CAS No. 119285-89-1

2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane

Cat. No. B3089401
CAS RN: 119285-89-1
M. Wt: 376.11 g/mol
InChI Key: OARRIBKBFYYUPS-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)oxirane is a fluorinated oxirane . It is characterized by its electron deficiency and high kinetic energy . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of 2,2-Bis(trifluoromethyl)oxirane is C4H2F6O . It has a molecular weight of 180.05 . The structure is characterized by an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom .


Physical And Chemical Properties Analysis

2,2-Bis(trifluoromethyl)oxirane has a boiling point of 41-42°C and a predicted density of 1.654±0.06 g/cm3 . It is a highly flammable liquid and vapor .

Scientific Research Applications

Synthesis of Polyfluorinated Tertiary Alcohols

Petrov (2002) detailed the regioselective ring opening of 2,2-bis(trifluoromethyl)oxirane by various nucleophiles, leading to the formation of tertiary alcohols. This approach provides a straightforward route to materials containing the CH2C(CF3)2OH group, highlighting its utility in synthesizing polyfluorinated tertiary alcohols with potential applications in material science and organic synthesis (Petrov, 2002).

Insights from Rotational Spectroscopy

Cooke and Minei (2012) investigated the structural configuration of 2,2-bis(trifluoromethyl)oxirane using rotational spectroscopy and quantum chemical calculations. Their findings on the slightly staggered configuration of the CF3 groups provide insights into the molecular dynamics and potential chemical reactivity of this compound (Cooke & Minei, 2012).

Phase Transfer Catalysis with Alcohols

Petrov (2004) demonstrated that 2,2-bis(trifluoromethyl)oxirane reacts efficiently with various alcohols under phase transfer catalysis conditions. This method yields tertiary alcohols and highlights the reactivity of fluorinated alcohols, offering a versatile strategy for synthesizing fluorinated compounds (Petrov, 2004).

Friedel-Crafts Alkylations of Arenes

Prakash et al. (2007) explored the Friedel-Crafts alkylation of aromatics with mono- and bis(trifluoromethyl)oxiranes in superacid medium. This process affords α-(trifluoromethyl) and α,α-bis(trifluoromethyl)-β-phenylethanols, underlining the compound's utility in introducing fluorinated alkyl groups to aromatic compounds (Prakash et al., 2007).

Stereoselective Preparation and Cope Rearrangement

Shimizu et al. (2008) reported on the stereoselective preparation and Cope rearrangement of 2-trifluoromethyl-cis-2,3-bis(alkenyl)oxiranes. This method leads to 2-trifluoromethyl-substituted 4,5-dihydrooxepins, showcasing the compound's role in synthesizing complex fluorinated oxacycles (Shimizu et al., 2008).

Safety and Hazards

This chemical is considered hazardous. It may cause serious eye irritation, respiratory irritation, and it is harmful in contact with skin, if inhaled, or if swallowed . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3-2-23-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARRIBKBFYYUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895645
Record name 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119285-89-1
Record name 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane
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Reactant of Route 6
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